(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
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Overview
Description
Compound 5, identified by the PubMed ID 10869194, is a pentacyclic triterpene ester isolated from the plant Uncaria rhynchophylla. This plant is traditionally used in various indigenous cultures for medicinal purposes. Compound 5 is known for its ability to inhibit phospholipase C-gamma 1 (PLCG1) .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Compound 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reactions and conditions is not available .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving compound 5 are not explicitly mentioned in the available literature .
Major Products:
Scientific Research Applications
Compound 5 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known to inhibit phospholipase C-gamma 1 (PLCG1), which plays a crucial role in various cellular processes . This inhibition makes compound 5 a valuable tool in studying signal transduction pathways and developing potential therapeutic agents for diseases involving PLCG1 .
Mechanism of Action
The mechanism of action of compound 5 involves the inhibition of phospholipase C-gamma 1 (PLCG1). This enzyme is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cellular signaling pathways . By inhibiting PLCG1, compound 5 can modulate various cellular processes and pathways .
Comparison with Similar Compounds
Comparison: Compound 5 is unique due to its specific inhibition of phospholipase C-gamma 1 (PLCG1), whereas similar compounds like enoxolone and glycyrrhizin have different targets and mechanisms of action . This specificity makes compound 5 particularly valuable in research focused on PLCG1-related pathways .
Properties
Molecular Formula |
C39H54O5 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O5/c1-24-15-20-38(34(43)44)21-22-39(23-28(41)12-9-26-7-10-27(40)11-8-26)29(33(38)25(24)2)13-14-31-36(5)18-17-32(42)35(3,4)30(36)16-19-37(31,39)6/h7-13,24-25,30-33,40,42H,14-23H2,1-6H3,(H,43,44)/b12-9+/t24-,25+,30+,31-,32+,33+,36+,37-,38+,39+/m1/s1 |
InChI Key |
NOTLGMDYQMIWNO-ZBFFZJPBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)CC(=O)/C=C/C6=CC=C(C=C6)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)CC(=O)C=CC6=CC=C(C=C6)O)C(=O)O |
Origin of Product |
United States |
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